molecular formula C13H16N2OS2 B5836346 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide

Cat. No. B5836346
M. Wt: 280.4 g/mol
InChI Key: GMJICOIVMRSNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 is a small molecule that has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is not fully understood. However, it has been suggested that 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide may act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cancer. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide may also act by inhibiting the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective effects, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to increase the activity of superoxide dismutase, an enzyme that is involved in the detoxification of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to be relatively non-toxic, making it suitable for in vivo studies. However, there are also limitations to the use of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide in lab experiments. For example, the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide. One area of research is the development of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide derivatives that exhibit improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide and its potential targets. Overall, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of a variety of diseases.

Synthesis Methods

The synthesis method of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide involves the reaction of 2-aminobenzothiazole with tert-butylacetyl chloride in the presence of triethylamine. The reaction yields 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide as a white crystalline solid with a purity of over 98%. The synthesis of 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide is relatively simple and can be carried out on a large scale, making it an attractive compound for further research.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. In particular, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both in vitro and in vivo models. 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has also been shown to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 2-(1,3-benzothiazol-2-ylthio)-N-(tert-butyl)acetamide has been shown to protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-13(2,3)15-11(16)8-17-12-14-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJICOIVMRSNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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